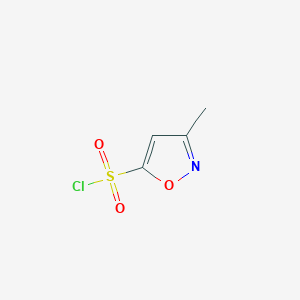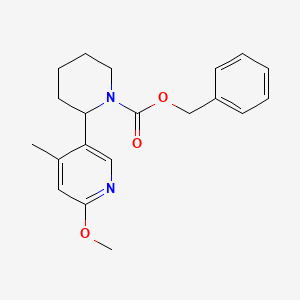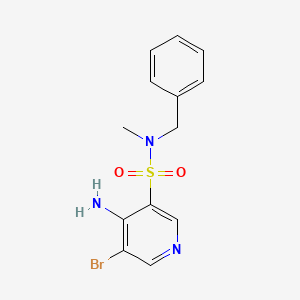
4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide is a complex organic compound with a molecular formula of C13H14BrN3O2S This compound is characterized by the presence of an amino group, a benzyl group, a bromine atom, a methyl group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide typically involves multiple steps, including the introduction of the amino, benzyl, bromine, and sulfonamide groups onto the pyridine ring. One common method involves the following steps:
Benzylation: The benzyl group can be added via a Friedel-Crafts alkylation reaction.
Sulfonamidation: The sulfonamide group can be introduced using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can lead to the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-benzyl-5-chloro-N-methylpyridine-3-sulfonamide
- 4-Amino-N-benzyl-5-fluoro-N-methylpyridine-3-sulfonamide
- 4-Amino-N-benzyl-5-iodo-N-methylpyridine-3-sulfonamide
Uniqueness
4-Amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C13H14BrN3O2S |
|---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
4-amino-N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H14BrN3O2S/c1-17(9-10-5-3-2-4-6-10)20(18,19)12-8-16-7-11(14)13(12)15/h2-8H,9H2,1H3,(H2,15,16) |
InChI Key |
SYAJHBSNUJGDTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
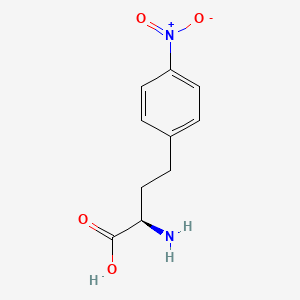


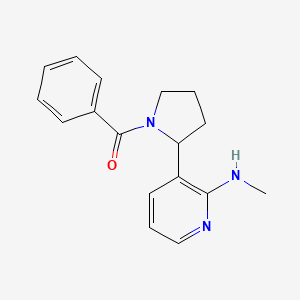
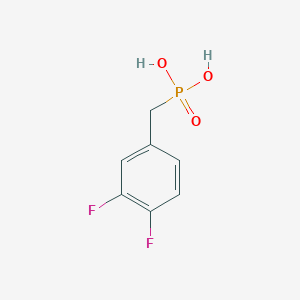


![Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride](/img/structure/B11823292.png)

